![molecular formula C15H22N2O4S B4445927 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4445927.png)
2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide
説明
2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers, autoimmune disorders, and inflammatory diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide works by inhibiting several key signaling pathways involved in the growth and survival of cancer cells and immune cells. Specifically, it targets the Bruton's tyrosine kinase (BTK) pathway, which plays a critical role in the development and progression of many cancers and autoimmune disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide effectively inhibits BTK activity in cancer and immune cells, leading to decreased cell proliferation and increased cell death. It also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune disorders.
実験室実験の利点と制限
One of the main advantages of 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, its efficacy may be limited by the development of resistance in cancer cells and the potential for adverse effects on normal immune function.
将来の方向性
There are several potential future directions for the development and use of 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide. These include:
1. Combination therapy: 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide may be used in combination with other drugs to enhance its efficacy and reduce the risk of resistance.
2. Biomarker identification: Biomarkers may be identified to predict response to 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide and monitor treatment efficacy.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide in different types of cancers and autoimmune disorders.
4. Mechanism of resistance: The mechanism of resistance to 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide may be studied to develop strategies to overcome it.
5. Alternative targets: Alternative targets for 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide may be identified to expand its therapeutic potential beyond BTK inhibition.
In conclusion, 2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide is a promising small molecule inhibitor that has shown potential for the treatment of various cancers and autoimmune disorders. Further research is needed to fully understand its mechanism of action, efficacy, and safety, as well as to identify biomarkers and alternative targets for its use.
科学的研究の応用
2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied for its potential use in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
2-methoxy-N-methyl-5-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11-5-4-8-17(10-11)22(19,20)12-6-7-14(21-3)13(9-12)15(18)16-2/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIUSENRJHZFAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。